Introduction: The Strategic Importance of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Importance of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
An In-Depth Technical Guide to the Basic Properties of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-4-methyl-7-azaindole, is a pivotal heterocyclic scaffold in modern medicinal chemistry. Its rigid, bicyclic structure, which fuses an electron-rich pyrrole ring with an electron-deficient pyridine ring, provides a unique electronic and steric profile that is highly sought after in drug design.[1] This molecule is not merely an inert building block; its inherent basicity and the strategic placement of its functional groups—a reactive bromine atom and a modulating methyl group—make it a versatile intermediate for constructing complex molecular architectures.
Notably, the 7-azaindole core is a validated pharmacophore found in numerous kinase inhibitors, where it often serves as a hinge-binding motif, mimicking the adenine core of ATP.[2] The title compound is a key intermediate for synthesizing targeted therapies for cancer and other diseases.[3][4] This guide offers a detailed exploration of the fundamental basic properties of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine, providing field-proven insights into the causality behind its chemical behavior and its application in drug discovery.
Core Molecular Attributes and Physicochemical Data
The foundational step in understanding the utility of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine is to characterize its core structure and physical properties.
Figure 1. Chemical Structure of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine.
The molecule's properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 1150617-52-9 | [5] |
| Molecular Formula | C₈H₇BrN₂ | [5][6] |
| Molecular Weight | 211.06 g/mol | [5] |
| Synonyms | 5-Bromo-4-methyl-7-azaindole | [7] |
| Purity | Typically >95% | [5] |
| Appearance | White to off-white solid | [8] |
| Solubility | Soluble in methanol and chloroform | [8] |
A Deep Dive into the Basic Properties: An Analysis of Electronic Effects
The basicity of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine is centered on the pyridine nitrogen (N-7), as its lone pair of electrons is localized in an sp² hybrid orbital and is readily available for protonation.[9] The pyrrole nitrogen (N-1), in contrast, is non-basic; its lone pair is delocalized within the pyrrole ring's 6π-electron aromatic system. Protonation at N-1 would disrupt this aromaticity, a highly unfavorable process.[10]
The basicity of the N-7 atom is modulated by the electronic contributions of the substituents on the pyridine ring: the 4-methyl group and the 5-bromo group.
-
The Electron-Donating Effect of the 4-Methyl Group : The methyl group at the C-4 position exerts a positive inductive effect (+I). It pushes electron density into the pyridine ring, thereby increasing the electron density on the N-7 atom. This enhancement of electron density makes the lone pair on N-7 more available to accept a proton, thus increasing the molecule's basicity compared to the unsubstituted 7-azaindole scaffold.[9][11][12]
-
The Electron-Withdrawing Effect of the 5-Bromo Group : Conversely, the bromine atom at the C-5 position is highly electronegative and exerts a strong negative inductive effect (-I). It withdraws electron density from the pyridine ring, which reduces the electron density on the N-7 atom. This makes the N-7 lone pair less available for protonation, thereby decreasing the molecule's basicity.[11][13]
The net basicity of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine is a result of the interplay between these opposing electronic forces. While a precise pKa value is not documented in the literature, the qualitative analysis suggests a finely tuned basicity that is critical for its role in biological systems, particularly in forming hydrogen bonds within the ATP-binding pocket of kinases.
Synthetic Utility and Reactivity
The functionality of 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine makes it a versatile substrate in organic synthesis. The bromine atom at the C-5 position is a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This allows for the straightforward introduction of aryl or heteroaryl substituents, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This reactivity is fundamental to its application in synthesizing complex drug candidates.[2][14]
Exemplary Synthetic Protocol: Synthesis of 5-Bromo-7-Azaindole
While a specific, detailed protocol for the 4-methyl derivative is proprietary to various manufacturers, the synthesis of the parent 5-bromo-7-azaindole provides a validated and representative workflow. This process highlights the core chemical transformations required to construct this valuable intermediate.[3][15]
Step 1: Oxidation of 2-amino-3-methyl-5-bromopyridine
-
Objective: To convert the amino group to a nitro group, which is a precursor for the cyclization step.
-
Procedure:
-
In a suitable reaction vessel, charge concentrated sulfuric acid and cool the solution in an ice-water bath to maintain a temperature below 5°C.
-
Under vigorous mechanical stirring, add 2-amino-3-methyl-5-bromopyridine (1.0 eq) portion-wise, ensuring the temperature does not exceed 5°C.
-
Prepare Caro's acid (a mixture of hydrogen peroxide and concentrated sulfuric acid) separately and pre-cool it.
-
Add the pre-cooled Caro's acid dropwise to the reaction mixture, maintaining the temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight.
-
The product, 2-nitro-3-methyl-5-bromopyridine, is then isolated via standard workup procedures.
-
Step 2: Formation of Enamine Intermediate
-
Objective: To react the methyl group with DMF-DMA to form an enamine, setting the stage for the pyrrole ring formation.
-
Procedure:
-
Dissolve the 2-nitro-3-methyl-5-bromopyridine from the previous step in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.
-
Heat the mixture to facilitate the condensation reaction, forming the key enamine intermediate.
-
Step 3: Reductive Cyclization to form 5-Bromo-7-Azaindole
-
Objective: To simultaneously reduce the nitro group and cyclize the intermediate to form the final pyrrole ring.
-
Procedure:
-
The crude enamine intermediate is subjected to reductive conditions.
-
A common method involves using a Raney Nickel catalyst with hydrazine hydrate or another reducing agent like low-valence tin.[3][15]
-
The reaction proceeds via reduction of the nitro group to an amine, which then undergoes intramolecular cyclization to yield the final product, 5-bromo-7-azaindole.
-
The product is purified using techniques such as recrystallization or column chromatography.
-
Conclusion
5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine is a molecule of significant strategic value in pharmaceutical research. Its basicity, governed by the sp² lone pair on the pyridine nitrogen, is finely tuned by the competing electronic effects of the electron-donating 4-methyl group and the electron-withdrawing 5-bromo group. This nuanced electronic character, combined with the synthetic accessibility offered by the bromo substituent, underpins its widespread use as a core scaffold in the development of targeted therapeutics. A thorough understanding of these fundamental properties is essential for any scientist or researcher aiming to leverage this potent building block in the design and synthesis of next-generation medicines.
References
- Substitution effects on neutral and protonated pyridine derivatives along the periodic table. (n.d.). Google Scholar.
- Effect of Substituents On Basicity of Pyridine. (n.d.). Scribd.
- Basicity of substituted pyridines. (2016). Chemistry Stack Exchange.
- Ellam, G. B., & Johnson, C. D. (1971). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry, 36(15), 2284-2287.
- Numbering of the positions in the pyridine and the pyridinum ion derivatives. (n.d.).
- 5-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. (n.d.). EvitaChem.
- Min, D. (2002). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Recent Res. Devel. Org. Chem., 6.
- Synthesis of 7-azaindole derivatives, starting from different cyclic imines. (n.d.).
- Synthetic process of 5-bromo-7-azaindole. (n.d.).
- Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(7), 1004-1008.
- Kelly, S., et al. (2005). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. The Journal of Physical Chemistry B, 109(39), 18565-18574.
- 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. (n.d.). Smolecule.
- 5-Bromo-7-azaindole synthesis. (n.d.). Chemicalbook.
- An In-depth Technical Guide to the 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Scaffold in Drug Discovery. (n.d.). Benchchem.
- Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(9), 1171.
- 1150617-52-9|5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine. (n.d.). BLDpharm.
- 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis. (n.d.). Chemicalbook.
- Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). SpectraBase.
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (2013).
- 1h-pyrrolo[2,3-b]pyridines. (2006).
- Heffron, T. P., et al. (2018). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1033-1038.
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006).
- 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-. (n.d.). BOC Sciences.
- 5-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine. (n.d.). Achmem.
- Slanina, T., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E, 69(Pt 3), o381.
- 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. (n.d.). PubChem.
- 5-Bromo-4-methyl-2-(1-piperidinyl)pyridine. (n.d.). SynHet.
- 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. (2013). PubMed.
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). TCI Chemicals.
- 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. (n.d.). PubChem.
- 5-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. (n.d.). Cusabio.
- Aziz-ur-Rehman, et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
- 5-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). TCI Chemicals.
- 183208-35-7|5-Bromo-1H-pyrrolo[2,3-b]pyridine. (n.d.). BLDpharm.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 4. 183208-35-7|5-Bromo-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 5. achmem.com [achmem.com]
- 6. 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine | C8H7BrN2 | CID 15296269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 183208-35-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scribd.com [scribd.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
